molecular formula C16H12Cl2N2O2 B5726643 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone

Katalognummer B5726643
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: CYMCGHURLDBWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX has been widely studied for its effects on the nervous system, specifically its ability to block ionotropic glutamate receptors.

Wirkmechanismus

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This binding blocks the flow of ions through the receptor channel, which inhibits synaptic transmission. This compound has a high affinity for the AMPA receptor, and its effects are reversible.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease excitatory synaptic transmission in the hippocampus and cortex, which are regions of the brain involved in learning and memory. This compound has also been shown to have anticonvulsant effects, and it has been investigated as a potential treatment for epilepsy. In addition, this compound has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a highly potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for investigating the function of this receptor in various physiological and pathological conditions. However, this compound has some limitations for lab experiments. For example, its effects on other ionotropic glutamate receptors and on synaptic plasticity are not well understood. In addition, this compound has a short half-life in vivo, which can make it difficult to administer in animal studies.

Zukünftige Richtungen

There are many potential future directions for research on 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of this receptor in various diseases. Another area of interest is the investigation of the effects of this compound on other ionotropic glutamate receptors and on synaptic plasticity. Finally, this compound has potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders, and further research is needed to investigate its safety and efficacy in humans.

Synthesemethoden

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxyphenylacetic acid with 6,8-dichloro-2-methyl-3-nitroquinazolin-4-one in the presence of a reducing agent such as sodium borohydride. This reaction produces this compound as a white crystalline solid with a high purity.

Wissenschaftliche Forschungsanwendungen

6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been widely used in scientific research to study the function of ionotropic glutamate receptors, which are crucial for synaptic transmission in the nervous system. This compound is a potent and selective antagonist of the AMPA receptor subtype, which is responsible for fast synaptic transmission in the brain. By blocking the AMPA receptor, this compound can be used to investigate the role of this receptor in various physiological and pathological conditions.

Eigenschaften

IUPAC Name

6,8-dichloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-9-19-15-13(7-10(17)8-14(15)18)16(21)20(9)11-3-5-12(22-2)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMCGHURLDBWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.